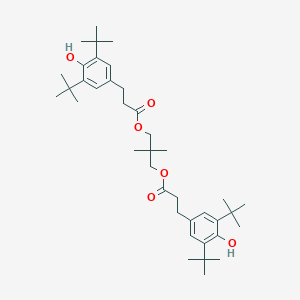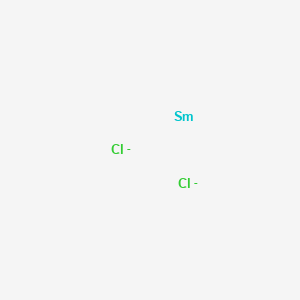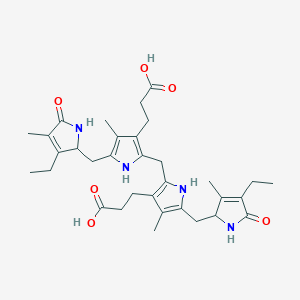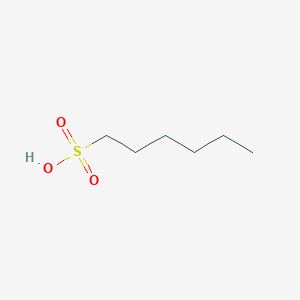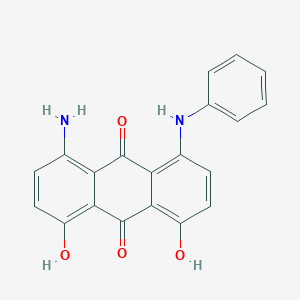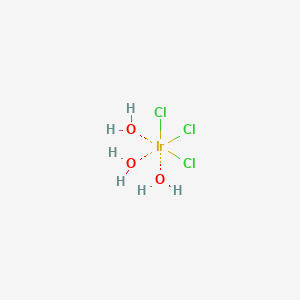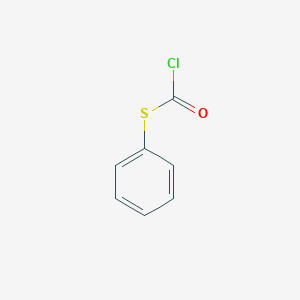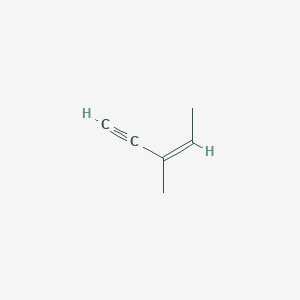
(Z)-3-methylpent-3-en-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-methylpent-3-en-1-yne, also known as MPE, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. MPE is an alkyne, which means it contains a triple bond between two carbon atoms. This triple bond gives MPE its distinct chemical and physical properties, making it useful in a variety of scientific applications.
Mécanisme D'action
The mechanism of action of (Z)-3-methylpent-3-en-1-yne is not well understood, but it is believed to be due to its ability to form reactive intermediates through the triple bond between its carbon atoms. These reactive intermediates can then react with other molecules, leading to a variety of different chemical reactions.
Effets Biochimiques Et Physiologiques
(Z)-3-methylpent-3-en-1-yne has been shown to have a number of different biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of a variety of different conditions. It has also been shown to have antioxidant properties, which could make it useful in the prevention of a variety of different diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Z)-3-methylpent-3-en-1-yne in lab experiments is its unique chemical and physical properties. Its triple bond makes it useful in a variety of different chemical reactions, and its clear, colorless liquid form makes it easy to work with. However, there are also some limitations to using (Z)-3-methylpent-3-en-1-yne in lab experiments. For example, it can be difficult to handle due to its reactive nature, and it can also be expensive to synthesize.
Orientations Futures
There are a number of different future directions for research on (Z)-3-methylpent-3-en-1-yne. One area of research could be the development of new synthetic methods for (Z)-3-methylpent-3-en-1-yne, which could make it more accessible and affordable for use in a variety of different applications. Another area of research could be the exploration of (Z)-3-methylpent-3-en-1-yne's potential as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research could be done to better understand the mechanism of action of (Z)-3-methylpent-3-en-1-yne and its potential applications in a variety of different fields.
Méthodes De Synthèse
(Z)-3-methylpent-3-en-1-yne can be synthesized through a number of different methods, including the reaction of 3-methyl-3-penten-1-yne with a strong base, such as sodium hydride or potassium tert-butoxide. This reaction produces (Z)-3-methylpent-3-en-1-yne as a clear, colorless liquid with a boiling point of 94-95°C.
Applications De Recherche Scientifique
(Z)-3-methylpent-3-en-1-yne has been the subject of extensive scientific research due to its unique properties and potential applications. One of the most promising applications of (Z)-3-methylpent-3-en-1-yne is as a building block for the synthesis of other chemical compounds. (Z)-3-methylpent-3-en-1-yne can be used to create a variety of different compounds, including pharmaceuticals, agrochemicals, and materials.
Propriétés
Numéro CAS |
14272-81-2 |
|---|---|
Nom du produit |
(Z)-3-methylpent-3-en-1-yne |
Formule moléculaire |
C6H8 |
Poids moléculaire |
80.13 g/mol |
Nom IUPAC |
(Z)-3-methylpent-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-4-6(3)5-2/h1,5H,2-3H3/b6-5- |
Clé InChI |
GRGVQLWQXHFRHO-WAYWQWQTSA-N |
SMILES isomérique |
C/C=C(/C)\C#C |
SMILES |
CC=C(C)C#C |
SMILES canonique |
CC=C(C)C#C |
Autres numéros CAS |
1574-33-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



